Cas no 2167388-06-7 (2-isothiocyanato-4-methylhexanoic acid)

2-Isothiocyanato-4-methylhexanoic acid is a specialized organic compound featuring both isothiocyanate and carboxylic acid functional groups. Its unique structure makes it valuable in synthetic chemistry, particularly for the preparation of thiourea derivatives and other heterocyclic compounds. The isothiocyanate group offers reactivity for nucleophilic additions, while the carboxylic acid moiety allows for further derivatization or conjugation. This compound is useful in medicinal chemistry research, where it may serve as a building block for bioactive molecules. Its moderate lipophilicity, conferred by the branched alkyl chain, can influence pharmacokinetic properties in drug development applications. The compound requires careful handling due to the lachrymatory nature of isothiocyanates.
2-isothiocyanato-4-methylhexanoic acid structure
2167388-06-7 structure
Product Name:2-isothiocyanato-4-methylhexanoic acid
CAS No:2167388-06-7
MF:C8H13NO2S
MW:187.25932097435
CID:6470256
PubChem ID:165958549
Update Time:2025-06-08

2-isothiocyanato-4-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-isothiocyanato-4-methylhexanoic acid
    • EN300-1459023
    • 2167388-06-7
    • Inchi: 1S/C8H13NO2S/c1-3-6(2)4-7(8(10)11)9-5-12/h6-7H,3-4H2,1-2H3,(H,10,11)
    • InChI Key: NCWMAIGDCQJJSR-UHFFFAOYSA-N
    • SMILES: S=C=NC(C(=O)O)CC(C)CC

Computed Properties

  • Exact Mass: 187.06669983g/mol
  • Monoisotopic Mass: 187.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 81.8Ų

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Additional information on 2-isothiocyanato-4-methylhexanoic acid

Professional Introduction to 2-isothiocyanato-4-methylhexanoic Acid (CAS No. 2167388-06-7)

2-isothiocyanato-4-methylhexanoic acid, with the CAS number 2167388-06-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and biological significance. The presence of both an isothiocyanate functional group and a carboxylic acid moiety makes it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 2-isothiocyanato-4-methylhexanoic acid features a six-carbon chain with an isothiocyanate group attached to the second carbon and a methyl group at the fourth carbon. This unique arrangement contributes to its distinct chemical properties, making it a useful building block in organic synthesis. The isothiocyanate group (-N=C=S) is highly reactive and can participate in various nucleophilic addition reactions, while the carboxylic acid group (-COOH) allows for further functionalization via esterification, amidation, or other acid-catalyzed reactions.

In recent years, there has been growing interest in the applications of isothiocyanates in drug discovery and development. 2-isothiocyanato-4-methylhexanoic acid has been explored as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The reactivity of the isothiocyanate group enables the formation of covalent bonds with biological targets, which can lead to the development of potent and selective drugs.

One of the most compelling aspects of 2-isothiocyanato-4-methylhexanoic acid is its potential in generating thiazole derivatives. Thiazole scaffolds are ubiquitous in pharmaceuticals due to their biological activity and structural stability. By reacting this compound with suitable nucleophiles, such as amines or thiols, researchers can construct thiazole-based molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. These derivatives have shown promise in preclinical studies, highlighting the importance of 2-isothiocyanato-4-methylhexanoic acid as a key intermediate.

The synthesis of 2-isothiocyanato-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoyl chloride with sodium thiocyanate in an inert atmosphere. This process requires careful control of reaction conditions to ensure high yield and purity. The resulting product can then be further modified through various chemical transformations to achieve desired molecular architectures. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to optimize the production process and enhance scalability.

The biological activity of derivatives derived from 2-isothiocyanato-4-methylhexanoic acid has been extensively studied. For example, researchers have synthesized analogs that target proteases involved in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of these compounds to modulate enzyme activity suggests their potential as therapeutic candidates. Additionally, studies have explored their role in modulating immune responses, making them relevant for immunomodulatory therapies.

In conclusion, 2-isothiocyanato-4-methylhexanoic acid (CAS No. 2167388-06-7) is a versatile compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules. The growing body of research on its derivatives underscores its importance in developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to advance, the applications of this compound are expected to expand further, contributing to innovation in drug discovery.

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